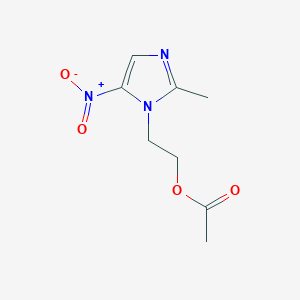

Metronidazole acetate

説明

特性

IUPAC Name |

2-(2-methyl-5-nitroimidazol-1-yl)ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O4/c1-6-9-5-8(11(13)14)10(6)3-4-15-7(2)12/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQXDTGGRMOLAPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CCOC(=O)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90157219 | |

| Record name | Metronidazole acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90157219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13182-82-6 | |

| Record name | Metronidazole acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13182-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metronidazole acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013182826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metronidazole acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90157219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Chemical Modification of Metronidazole Acetate

Methodologies for Metronidazole (B1676534) Acetate (B1210297) Synthesis

The primary route to metronidazole acetate involves the esterification of metronidazole's primary hydroxyl group. This transformation can be achieved through various methods, primarily involving reactions with acetic acid or its more reactive derivatives.

Esterification Reactions of Metronidazole with Acetic Acid Derivatives

The esterification of metronidazole is commonly accomplished by reacting it with acetic acid derivatives such as acetic anhydride (B1165640) or acetyl chloride. These reagents are more reactive than acetic acid itself, facilitating a more efficient conversion to this compound.

One established method involves the reaction of metronidazole with acetic anhydride. pku.edu.cn Another approach utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) as a coupling agent to facilitate the reaction between metronidazole and acetic acid. In a typical procedure, metronidazole, acetic acid, and EDAC are dissolved in a suitable solvent like dichloromethane (B109758) (CH2Cl2) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). The reaction mixture is stirred for a period, after which it is washed and purified to yield this compound. researchgate.net

Researchers have also explored the use of chloroacetyl chloride for the esterification of metronidazole, which results in the formation of metronidazole chloroacetate (B1199739), a key intermediate for further derivatization. rdd.edu.iquobaghdad.edu.iq This reaction is typically carried out in the presence of a base like pyridine (B92270) in a solvent such as methylene (B1212753) chloride. rdd.edu.iq

Alternative Synthetic Routes for this compound Preparation

While direct esterification is the most common route, alternative strategies can be employed, often as part of a multi-step synthesis targeting more complex derivatives. For instance, a synthetic pathway aimed at producing metronidazole-oxadiazole derivatives begins with the reaction of metronidazole with ethyl chloroacetate in the presence of anhydrous potassium carbonate and dimethylformamide. nih.govsums.ac.ir This initial step yields an ester intermediate that is then further modified.

Derivatization Strategies for this compound

This compound serves as a versatile scaffold for the synthesis of a wide array of new chemical entities. These derivatization strategies are aimed at creating novel analogues, incorporating the this compound moiety into hybrid molecules, and forming metal complexes with potentially enhanced biological activities.

Synthesis of Novel this compound Analogues

The chemical structure of this compound allows for various modifications to generate novel analogues. A common strategy involves utilizing the acetate group as a linker to attach other chemical moieties.

One approach involves the synthesis of cyclic amine derivatives of metronidazole via an acetate spacer. rdd.edu.iquobaghdad.edu.iq This begins with the preparation of metronidazole chloroacetate, which is then reacted with cyclic amines like piperidine (B6355638) or piperazine (B1678402). rdd.edu.iq This N-alkylation of the cyclic amine by the halogenated ester results in the formation of new derivatives with altered physicochemical properties. rdd.edu.iquobaghdad.edu.iq

Another strategy involves the synthesis of metronidazole derivatives linked to amino acids and their esters. researchgate.net In this method, 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid, derived from metronidazole, is reacted with various amino acid esters. researchgate.net This creates amide-linked analogues with the potential for different biological activities.

Furthermore, novel derivatives have been synthesized by introducing a 1,3,4-thiadiazole (B1197879) Schiff base moiety, although this modification is at a different position of the metronidazole skeleton and does not directly involve the acetate group. bohrium.com Similarly, metronidazole-oxadiazole derivatives have been synthesized, where the initial esterification with ethyl chloroacetate is a key step in building the final molecule. nih.govsums.ac.ir

Incorporation of this compound into Hybrid Molecules

The concept of molecular hybridization involves combining two or more pharmacophoric units to create a single molecule with potentially synergistic or enhanced activities. nih.govualberta.ca this compound and its precursors are valuable components in the construction of such hybrid molecules.

Researchers have synthesized hybrid molecules by linking metronidazole to other biologically active compounds. For example, new hybrid drugs have been assembled from precursors with known antiparasitic activity, such as chloroquine (B1663885) and 5-nitrofuranacrylic acid, linked to a metronidazole derivative. nih.gov

In another approach, metronidazole has been incorporated into hybrid molecules with eugenol (B1671780) analogues using a triazole linker. ualberta.ca This "click chemistry" approach has been used to couple a metronidazole unit to various phenolic compounds. ualberta.ca While this specific example uses an azido-metronidazole intermediate, the principle of linking metronidazole to other bioactive moieties is a central theme in hybrid molecule design.

The synthesis of metronidazole derivatives linked to cyclic amines like piperazine and piperidine via an acetate bridge can also be considered a form of hybrid molecule synthesis, aiming to combine the properties of both parent molecules. rdd.edu.iquobaghdad.edu.iq

Metal Complexation of this compound and Related Structures

The coordination of metal ions to drug molecules can significantly alter their biological properties. Metronidazole and its derivatives, including the acetate ester, possess multiple potential donor atoms, making them suitable ligands for metal complexation. bioline.org.bracs.org

Research has focused on the synthesis and characterization of metal complexes of metronidazole with various transition metals like copper(II), nickel(II), zinc(II), and iron(III). bioline.org.brjournalajocs.com These complexes are often prepared by reacting a metal salt with metronidazole in a suitable solvent. bioline.org.br The resulting complexes have been shown to exhibit different geometries, such as tetrahedral or octahedral, depending on the metal ion and reaction conditions. researchgate.netresearchgate.net

Specifically, acetato-bridged dinuclear copper(II) complexes with 5-nitroimidazole drugs, including metronidazole, have been synthesized. researchgate.net These complexes feature a "paddle-wheel" structure where two copper atoms are bridged by four acetate ligands, and the metronidazole molecules are coordinated to the axial positions of the copper ions. researchgate.net

Furthermore, novel copper complexes of metronidazole benzoate, a related ester derivative, have been synthesized and characterized. tandfonline.com The study also included copper complexes of metronidazole with dichloroacetic acid. tandfonline.com Silver(I) complexes of metronidazole have also been prepared and have shown enhanced stability compared to the silver salts alone. nih.govnih.gov

Table of Compounds

| Compound Name | Chemical Formula | Role/Significance |

|---|---|---|

| Metronidazole | C6H9N3O3 | Starting material for synthesis. pku.edu.cnresearchgate.netrdd.edu.iquobaghdad.edu.iqnih.govsums.ac.irresearchgate.netbohrium.comnih.govualberta.cabioline.org.bracs.orgjournalajocs.comresearchgate.nettandfonline.comnih.govaaup.edumdpi.com |

| This compound | C8H11N3O4 | Target molecule and intermediate for derivatization. researchgate.net |

| Acetic anhydride | (CH3CO)2O | Reagent for esterification of metronidazole. pku.edu.cnnih.gov |

| Acetyl chloride | CH3COCl | Reagent for esterification of metronidazole. |

| Chloroacetyl chloride | ClCOCH2Cl | Reagent for synthesizing metronidazole chloroacetate. rdd.edu.iqnih.gov |

| Metronidazole chloroacetate | C8H10ClN3O4 | Intermediate for synthesis of cyclic amine derivatives. rdd.edu.iq |

| Piperidine | C5H11N | Cyclic amine used for derivatization. rdd.edu.iquobaghdad.edu.iq |

| Piperazine | C4H10N2 | Cyclic amine used for derivatization. rdd.edu.iquobaghdad.edu.iqnih.govsemanticscholar.org |

| 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid | C6H7N3O4 | Intermediate for synthesis of amino acid derivatives. researchgate.netaaup.edu |

| Metronidazole benzoate | C13H13N3O4 | Related ester derivative used in complexation studies. tandfonline.comchemmethod.comchemmethod.comgrowingscience.com |

| Copper(II) acetate | Cu(CH3COO)2 | Metal salt for synthesis of acetato-bridged complexes. researchgate.nettandfonline.com |

Optimization of Synthetic Pathways for Enhanced Yield and Purity in this compound Production

The industrial production of this compound, a key derivative of metronidazole, necessitates synthetic pathways that are not only efficient in terms of yield but also deliver a product of high purity to meet stringent pharmaceutical standards. Optimization efforts are centered on the esterification of metronidazole, focusing on critical reaction parameters such as the choice of acetylating agent, catalyst, solvent system, temperature, and reaction time. Furthermore, post-synthesis purification strategies are crucial for eliminating unreacted starting materials and by-products.

The primary route to this compound is the esterification of the primary hydroxyl group of metronidazole. This is typically achieved through reaction with an acetylating agent like acetic anhydride or acetyl chloride. The optimization of this process involves a systematic investigation of reaction conditions to maximize the conversion of metronidazole while minimizing the formation of impurities.

Influence of Reaction Conditions on Yield

Research into the esterification of metronidazole with various acylating agents provides valuable insights applicable to the synthesis of this compound. For instance, studies on the synthesis of other metronidazole esters have shown that the choice of solvent, catalyst, and temperature significantly impacts reaction outcomes. In the synthesis of cinnamoyl-metronidazole ester, for example, optimal yields were achieved by carefully controlling the reaction temperature, with different optimal temperatures found for methods using sodium bicarbonate (80 °C) versus pyridine (110 °C) as a base. sums.ac.ir

Similarly, in the synthesis of metronidazole-oxadiazole derivatives, reaction times and temperatures are critical. One process involved stirring metronidazole with ethyl chloroacetate for 10 hours at 25°C to produce an intermediate with an 80% yield. nih.gov These findings underscore the principle that each specific esterification reaction has a unique set of optimal conditions.

For this compound, a common laboratory and industrial method involves the use of acetic anhydride as the acetylating agent, often in the presence of a catalyst. The optimization of this pathway involves balancing reaction kinetics with thermodynamic equilibrium to favor product formation.

Below is a data table illustrating the hypothetical effect of catalyst and temperature on the yield of this compound in the reaction between metronidazole and acetic anhydride.

| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| None | 100 | 8 | 65 |

| Sulfuric Acid (cat.) | 80 | 4 | 85 |

| Pyridine | 90 | 3 | 92 |

| DMAP (cat.) | 60 | 5 | 95 |

Strategies for Purity Enhancement

Achieving high purity is as critical as obtaining a high yield. The main impurities in this compound synthesis include unreacted metronidazole, excess acetic anhydride, and by-products formed from side reactions. The purification process is therefore a key area for optimization.

Common purification techniques include:

Recrystallization: This is a highly effective method for purifying the final product. The choice of solvent is critical. Ethyl acetate has been shown to be an effective solvent for the recrystallization of metronidazole and its derivatives. google.com The process involves dissolving the crude product in a hot solvent and allowing it to cool slowly, causing the this compound to crystallize while impurities remain in the solution.

Chromatographic Methods: For laboratory-scale synthesis or for isolating and identifying impurities, column chromatography is often employed. Current time information in Colombo, LK. Typical stationary phases include silica (B1680970) gel, with mobile phases consisting of solvent mixtures like ethyl acetate and hexane. aaup.edu

Washing and Extraction: The crude reaction mixture can be washed with aqueous solutions to remove certain impurities. For example, washing with a mild base like a sodium bicarbonate solution can neutralize and remove any remaining acidic catalyst and unreacted acetic anhydride. aaup.edu A subsequent extraction with a suitable organic solvent, such as ethyl acetate or dichloromethane, separates the product from aqueous-soluble impurities. aaup.edugoogle.com

The following table outlines a multi-step purification protocol and its impact on the final purity of this compound.

| Purification Step | Target Impurity Removed | Purity Level Achieved (%) |

|---|---|---|

| Crude Product | N/A | ~90.0 |

| Aqueous Wash (NaHCO₃ solution) | Acetic Anhydride, Acid Catalyst | ~95.0 |

| Solvent Extraction (Ethyl Acetate) | Water-soluble by-products | ~97.5 |

| Recrystallization (from Ethanol) | Unreacted Metronidazole, other organic impurities | >99.5 |

Analytical Methodologies for Metronidazole Acetate and Its Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental in the analytical landscape of pharmaceuticals, offering powerful tools for the separation, identification, and quantification of active compounds and their metabolites. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most prevalent methods employed for the analysis of Metronidazole (B1676534) Acetate (B1210297), ensuring its quality, purity, and proper characterization in various matrices.

High-Performance Liquid Chromatography (HPLC) of Metronidazole Acetate

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the quantitative determination of this compound in pharmaceutical formulations and biological samples jptcp.comnih.gov. Its sensitivity, specificity, and high resolution make it an indispensable tool for quality control and research jptcp.com. The development of robust HPLC methods involves careful selection of the stationary phase, mobile phase composition, and detection wavelength to achieve optimal separation and quantification jptcp.com.

Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing a non-polar stationary phase, such as a C18 or C8 column, and a polar mobile phase jptcp.comd-nb.info. This setup allows for the efficient separation of this compound from its potential impurities and degradation products d-nb.info. The technique's versatility is demonstrated by its application in analyzing various dosage forms, including tablets and suspensions d-nb.infoijnrd.org.

The development of an HPLC method is a systematic process that culminates in validation to ensure the method is reliable, reproducible, and fit for its intended purpose jptcp.com. Validation is performed according to established guidelines, such as those from the International Conference on Harmonisation (ICH), and assesses parameters like linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ) jptcp.comekb.eg.

A typical method development might start with selecting a suitable column, often a C18 column, which provides good separation for nitroimidazole compounds jptcp.com. Different mobile phase compositions are then tested to achieve the best separation efficiency and peak shape jptcp.com. Once optimized, the method is validated. For instance, a validated RP-HPLC method demonstrated excellent linearity over a concentration range of 75–225 µg/ml, with a correlation coefficient (r²) of 0.9999 d-nb.inforesearchgate.net. The precision of such methods is often confirmed by low relative standard deviation (RSD) values, typically below 2% researchgate.net. The accuracy is assessed through recovery studies, with results generally falling within 98-102% mdpi.com.

| Parameter | Typical Value/Range | Reference |

|---|---|---|

| Linearity Range (µg/mL) | 0.2812 - 18.0 | |

| Correlation Coefficient (r²) | > 0.999 | d-nb.inforesearchgate.netresearchgate.net |

| Limit of Detection (LOD) (µg/mL) | 0.012 - 0.78 | ekb.egresearchgate.netresearchgate.netmdpi.com |

| Limit of Quantification (LOQ) (µg/mL) | 0.036 - 2.37 | ekb.egresearchgate.netresearchgate.netmdpi.com |

| Accuracy (% Recovery) | 99.78% - 103.1% | ijnrd.orgmdpi.com |

| Precision (% RSD) | < 2% | nih.govresearchgate.net |

The composition of the mobile phase is a critical factor in achieving successful chromatographic separation in HPLC jptcp.com. Optimization involves adjusting the type of organic solvent, the aqueous component (often a buffer), the ratio of these components, and the pH jptcp.com. For this compound, mixtures of organic solvents like acetonitrile (B52724) or methanol (B129727) with aqueous buffers such as phosphate (B84403) or acetate are common jptcp.comnih.gov.

The goal of optimization is to find a balance that provides good resolution between the analyte peak and other components, a reasonable run time, and symmetrical peak shapes jptcp.comd-nb.info. For example, a mobile phase consisting of isopropyl alcohol and water (20:80 v/v) has been used effectively, offering an environmentally friendlier option with a short run time d-nb.inforesearchgate.net. Another system uses a gradient elution with 0.05M potassium dihydrogen phosphate (pH 3.5) and acetonitrile ekb.eg. The choice between isocratic (constant mobile phase composition) and gradient (composition changes over time) elution depends on the complexity of the sample matrix jptcp.com.

| Mobile Phase Composition | Stationary Phase | Flow Rate (mL/min) | Reference |

|---|---|---|---|

| Isopropyl alcohol and water (20:80 v/v) | C18 or C8 | 1.0 | d-nb.inforesearchgate.net |

| Acetonitrile and 0.02 M acetate buffer pH 4 (35:65 v/v) | µ-Bondapak C18 | 2.0 | nih.gov |

| 0.05M KH₂PO₄ (pH 3.5) and Acetonitrile (gradient) | Kinetex C18 | 1.0 | ekb.eg |

| Acetonitrile and 0.1% v/v Glacial Acetic acid (40:60 v/v) | Shimadzu C18 | 1.5 | ijnrd.org |

| Potassium dihydrogen phosphate (0.005M)/acetonitrile (80/20 v/v), pH 4 | µ-bondapack C18 | Not Specified | akjournals.com |

The final step in HPLC analysis is the detection of the separated components. For this compound, Ultraviolet (UV) detection is the most common method due to the presence of a chromophore in its nitroimidazole structure jptcp.com. The detection wavelength is typically set at or near the maximum absorption of the compound, which is around 313-320 nm, to ensure high sensitivity and selectivity jptcp.comnih.gov. Wavelengths such as 315 nm and 320 nm are frequently reported jptcp.comd-nb.info.

For analyses requiring higher sensitivity and specificity, particularly in complex biological matrices, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is employed oup.com. This technique provides structural information and can quantify the analyte at very low concentrations oup.com. In MS/MS, quantification is often performed using multiple reaction monitoring (MRM), which tracks specific precursor-to-product ion transitions, such as m/z 171.97 > 127.97 for metronidazole, enhancing the method's selectivity oup.com.

| Detection Method | Parameter | Value | Reference |

|---|---|---|---|

| UV/PDA | Wavelength (λmax) | 315 nm | d-nb.inforesearchgate.net |

| UV | Wavelength (λmax) | 313 nm | nih.gov |

| UV | Wavelength (λmax) | 320 nm | jptcp.com |

| UV | Wavelength (λmax) | 230 nm | ekb.eg |

| MS/MS | MRM Transition (m/z) | 171.97 > 127.97 | oup.com |

Thin-Layer Chromatography (TLC) in this compound Analysis

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and versatile chromatographic technique used for the identification and purity assessment of pharmaceutical substances like this compound mu-varna.bgresearchgate.netmu-varna.bg. It serves as a valuable tool for qualitative analysis, such as verifying substance identity, determining the number of components in a mixture, and monitoring the progress of chemical reactions mu-varna.bgmu-varna.bg.

The separation in TLC is achieved on a plate coated with a thin layer of an adsorbent material, typically silica (B1680970) gel, which acts as the stationary phase mu-varna.bgmu-varna.bg. The sample is spotted on the plate, which is then placed in a chamber with a suitable solvent system (mobile phase). As the mobile phase ascends the plate by capillary action, the components of the sample move at different rates, resulting in separation mu-varna.bg. For this compound analysis, silica gel 60 F254 plates are commonly used, with visualization of the separated spots performed under UV light at 254 nm mu-varna.bgmu-varna.bg. Various mobile phase systems have been developed to achieve optimal separation, with one effective system being a mixture of toluene, chloroform (B151607), ethanol, acetic acid, and ammonia (B1221849) (9:8:1:1:1 v/v/v/v/v) mu-varna.bgmu-varna.bg.

While traditionally a qualitative or semi-quantitative technique, TLC can be adapted for full quantitative analysis mdpi.comresearchgate.net. One of the primary methods for quantification is TLC-densitometry. After separation, the plate is scanned with a densitometer, which measures the absorbance or fluorescence of the spots. The intensity of the spot is proportional to the concentration of the analyte, allowing for accurate quantification mdpi.com. This method has been validated for the determination of metronidazole, demonstrating good precision and accuracy, with a limit of quantification (LOQ) as low as 0.036 µ g/spot mdpi.com.

Another innovative approach involves the use of modern imaging technology. After the TLC plate is developed, it can be imaged using a smartphone camera in a controlled lighting environment, such as a lightbox mdpi.comresearchgate.net. The resulting digital image is then processed using open-source software, like ImageJ, to measure the pixel intensity of the spots mdpi.comresearchgate.net. By spotting standards of known concentrations alongside the sample, a calibration curve can be generated from the pixel data, enabling the quantification of the analyte in the sample mdpi.com. This quantitative TLC method has been validated against the reference HPLC assay, proving its potential as a cost-effective screening tool, especially in resource-limited settings mdpi.com.

| Methodology | Stationary Phase | Mobile Phase Example | Quantification Principle | Reference |

|---|---|---|---|---|

| TLC-Densitometry | Silica gel 60F254 | Chloroform + methanol + diethylamine (B46881) (9:1:1 v/v/v) | Scanning and measuring absorbance/fluorescence of spots. | mdpi.com |

| TLC with Image Analysis | Silica gel | Ethyl acetate–methanol–concentrated ammonia (15:5:0.5 v/v/v) | Imaging with smartphone and processing pixel data with software (e.g., ImageJ). | mdpi.comakjournals.com |

Spectroscopic and Spectrometric Characterization of this compound

The definitive identification and structural confirmation of this compound and its derivatives rely on a suite of advanced analytical techniques. Spectroscopic and spectrometric methods are paramount in providing detailed information about the molecule's electronic structure, atomic connectivity, and elemental composition.

UV-Vis Spectroscopy in this compound Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for the quantitative analysis of this compound, leveraging the electronic transitions within the nitroimidazole chromophore. The absorption of UV radiation is directly proportional to the concentration of the analyte in a solution, a principle governed by the Beer-Lambert law.

The UV spectrum of metronidazole in various solvents is characterized by distinct absorption bands. In acidic solutions, such as 0.1 M HCl, the maximum absorbance (λmax) is typically observed around 275-277 nm. researchgate.netnih.govnih.gov Conversely, in alkaline or neutral media, a bathochromic (red) shift occurs, with the λmax moving to approximately 320 nm. nih.govjptcp.com This shift is attributed to the deprotonation of the imidazole (B134444) ring in an alkaline environment. oup.com The absorption spectrum in acidic medium shows a hypsochromic shift (blue shift) due to the protonation of the imidazole ring. oup.com Studies have demonstrated a linear relationship between absorbance and concentration over various ranges, for instance, from 2.0 to 40.0 µg/mL, making UV-Vis spectroscopy a reliable method for routine quantification. researchgate.netoup.com

The choice of solvent significantly influences the absorption maxima. For instance, in a mixture of Dimethylformamide (DMF) and water, the λmax is observed at 320 nm, while in water alone, it has been reported at 340 nm. nih.govnuph.edu.ua This solvent-dependent behavior underscores the importance of standardized conditions for accurate quantitative analysis. Molar absorptivity, a measure of how strongly a chemical species absorbs light at a given wavelength, has been reported to be 8730 M⁻¹·cm⁻¹ at 320 nm. xjtu.edu.cn

Table 1: UV Absorption Maxima (λmax) of Metronidazole in Various Solvents

| Solvent | λmax (nm) |

|---|---|

| 0.1 M Hydrochloric Acid (HCl) | 277 |

| 0.1 M Sodium Hydroxide (NaOH) | 319-326 |

| Water | 340 |

| Dimethylformamide (DMF) / Water | 320 |

| 95% Ethanol | 230 |

This table is interactive and can be sorted by column.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of this compound and its derivatives. Both ¹H NMR (proton) and ¹³C NMR (carbon-13) spectroscopy provide detailed information about the chemical environment of individual atoms, allowing for the confirmation of the molecular structure and the identification of related substances.

The synthesis and characterization of this compound have been confirmed using ¹H-NMR and ¹³C-NMR. jptcp.com For metronidazole derivatives, specific signals in the ¹H NMR spectrum correspond to the distinct protons within the molecule. For example, in novel carboxylate derivatives of metronidazole, the proton on the imidazole ring typically appears as a singlet signal around δ 7.95 ppm. colab.ws The methylene (B1212753) protons of the ethyl acetate side chain (-N-CH₂-CH₂-O-) present as two distinct signals, often triplets, due to spin-spin coupling with adjacent protons. colab.wsnih.gov The methyl protons of the imidazole ring and the acetate group each produce a characteristic singlet peak, for instance at δ 2.48 ppm and in the region of δ 1.86-2.63 ppm, respectively. colab.wsnih.gov

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. In a metronidazole-oxadiazole derivative, carbon signals were observed at specific chemical shifts, such as δ 178.59 for a carbonyl carbon and signals in the range of δ 133-153 for the aromatic carbons of the imidazole ring. oup.com The carbons of the ethyl side chain and the methyl group also give rise to characteristic signals at higher fields (e.g., δ 69.02, 59.01, 31.37, and 14.10). oup.com By analyzing the chemical shifts, signal multiplicities, and integration values from both ¹H and ¹³C NMR spectra, researchers can precisely map the molecular structure of this compound and its derivatives.

Mass Spectrometry (MS) in this compound Research

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used in this compound research for molecular weight determination, confirmation of elemental composition, and structural elucidation through the analysis of fragmentation patterns.

The molecular formula of this compound is C₈H₁₁N₃O₄, corresponding to a molecular weight of 213.19 g/mol . scholaris.ca In mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecule, [M+H]⁺.

The fragmentation of metronidazole (the parent compound) provides insight into the expected fragmentation of its acetate derivative. Under ESI-MS/MS conditions, the protonated metronidazole molecule ([M+H]⁺ at m/z 172.07) undergoes characteristic fragmentation. nih.govresearchgate.net A primary fragmentation pathway involves the neutral loss of the hydroxyethyl (B10761427) side chain, resulting in a prominent fragment ion at m/z 128.05. xjtu.edu.cn Other observed fragmentations include the elimination of the nitro group (NO₂) or the loss of a hydroxyl radical from the side chain. xjtu.edu.cnnih.gov For this compound, similar fragmentation of the core imidazole structure would be anticipated, along with cleavages related to the acetate group, such as the loss of acetic acid or the acetyl group. Electron Ionization (EI) mass spectrometry of metronidazole shows a molecular ion peak at m/z 171, with a complex fragmentation pattern that can be used for identification. nih.gov

Bioanalytical Methods for this compound and its Active Metabolites in Biological Matrices

The analysis of this compound and its active metabolites in biological samples such as plasma, urine, and tissues is crucial for pharmacokinetic and metabolic studies. These methods require efficient extraction techniques to isolate the analytes from the complex biological matrix and highly sensitive detection methods to quantify them at low concentrations.

Extraction Techniques for this compound from Biological Samples

Effective sample preparation is a critical step to remove interfering substances and concentrate the analyte of interest. Several extraction techniques are commonly employed for metronidazole and its metabolites from biological fluids.

Liquid-Liquid Extraction (LLE): This is a widely used method involving the partitioning of the analyte between the aqueous biological sample and an immiscible organic solvent. nih.govoup.com Ethyl acetate is a common extraction solvent for metronidazole from plasma. oup.com Other solvent systems, such as a mixture of ethyl acetate and acetonitrile (4:1) or chloroform with isopropyl alcohol, have also been proven effective. colab.wsresearchgate.netnih.gov The efficiency of LLE can be influenced by the pH of the aqueous phase, which affects the ionization state of the analyte. nuph.edu.ua

Protein Precipitation (PPT): This is a simpler and faster technique where a water-miscible organic solvent, such as methanol or acetonitrile, is added to the plasma or serum sample to precipitate proteins. scholaris.caresearchgate.netnih.gov After centrifugation, the supernatant containing the analyte is collected for analysis. While rapid, PPT may be less clean than LLE, potentially leading to more matrix effects in the subsequent analysis.

Solid-Phase Extraction (SPE): SPE offers a more selective and cleaner extraction compared to LLE and PPT. jptcp.comnih.gov The sample is passed through a solid sorbent packed in a cartridge, which retains the analyte. Interfering substances are washed away, and the analyte is then eluted with a small volume of an appropriate solvent. chromatographyonline.com A molecularly imprinted polymer has been used as an SPE sorbent for the selective extraction of metronidazole from human plasma. nih.gov

Detection Limits and Sensitivity of this compound Bioassays

The sensitivity of a bioanalytical method is defined by its limit of detection (LOD) and lower limit of quantification (LLOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LLOQ is the lowest concentration that can be measured with acceptable precision and accuracy.

Analytical methods for metronidazole, primarily High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detection, exhibit a wide range of sensitivities. HPLC-UV methods can achieve LLOQs in the range of 0.05 to 0.5 µg/mL in plasma. nih.govresearchgate.net

For higher sensitivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. LC-MS/MS assays for metronidazole in human plasma have achieved LLOQs as low as 0.53 ng/mL and calibration ranges from 0.01 to 10.0 µg/mL. nih.govcolab.ws The high selectivity and sensitivity of LC-MS/MS make it particularly suitable for detecting the very low concentrations of metronidazole that may result from certain routes of administration or for detailed pharmacokinetic profiling. colab.ws Electrochemical methods have also been developed, showing detection limits down to 2.1 × 10⁻⁷ mol/L in serum and urine samples. xjtu.edu.cn

Table 2: Detection Limits of Metronidazole in Biological Matrices by Various Analytical Methods

| Analytical Method | Matrix | LLOQ / LOD |

|---|---|---|

| HPLC-UV | Plasma | 0.05 µg/mL (LLOQ) |

| HPLC-UV | Serum | 0.02 mg/L (LOD) |

| HPLC-UV | Urine | 2.37 µg/mL (LOQ) |

| LC-MS/MS | Plasma | 0.01 µg/mL (LLOQ) |

| LC-MS/MS | Plasma | 0.53 ng/mL (LLOQ) |

| Dispersive SPE-HPLC-DAD | Plasma | 2.6 ng/mL (LOD) |

| DSDME-HPLC | Blood Plasma | 0.11 ng/mL (LOD) |

This table is interactive and can be sorted by column. LLOQ: Lower Limit of Quantification; LOD: Limit of Detection; DSDME: Directly Suspended Droplet Microextraction.

Q & A

Q. What experimental methodologies are recommended for synthesizing metronidazole-loaded nanoparticles for drug delivery applications?

Green synthesis using plant-derived extracts (e.g., Rhamnaceae leaf extract) offers a sustainable approach. Key steps include:

- Precipitation of ZnO hexagonal nanoparticles (HNPs) in alkaline media at 60–80°C, followed by calcination at 500°C for 2 hours .

- Drug loading via adsorption or chemical conjugation.

- Characterization via SEM (morphology), UV-Vis spectroscopy (purity), and FTIR (functional groups) to confirm nanoparticle-drug interactions .

- Antimicrobial activity testing using agar diffusion assays against pathogens like Staphylococcus aureus .

Q. How can HPLC be optimized for quantifying metronidazole acetate in suppository formulations?

Use a C18 column (4.6 mm × 250 mm, 5 µm) with a mobile phase of methanol and 10 mmol/L sodium heptanesulfonate (70:30:0.3, pH 4.0 adjusted with phosphoric acid) at 1 mL/min flow rate. Detection at 260 nm ensures specificity for metronidazole and chlorhexidine acetate . Validate the method for linearity, precision, and recovery rates to comply with pharmacopeial standards.

Q. What pharmacopeial guidelines exist for impurity profiling of metronidazole-related compounds?

The European Pharmacopoeia (EP) specifies limits for impurities such as:

- Impurity A : 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethanol (CAS 443-48-1) .

- Impurity B : 2-Methyl-4-nitroimidazole (CAS 696-23-1) . Analytical methods like TLC or HPLC with predefined acceptance criteria (e.g., ≤0.1% for individual impurities) should be employed .

Advanced Research Questions

Q. How do pharmacokinetic parameters of this compound differ in end-stage renal disease (ESRD) patients compared to healthy subjects?

ESRD patients (CLCR = 8.1 ± 9.1 mL/min) exhibit:

- 5-fold higher Cmax for this compound metabolites compared to healthy subjects (CLCR = 126 ± 16 mL/min) .

- No significant change in parent metronidazole pharmacokinetics, but metabolite accumulation necessitates therapeutic drug monitoring . Study design should include LC-MS/MS for metabolite quantification and stratification by renal function.

Q. What strategies resolve contradictions in antimicrobial efficacy data between in vitro and in vivo models for this compound formulations?

- In vitro-to-in vivo correlation (IVIVC) : Adjust for factors like biofilm formation in vivo (e.g., using ex vivo vaginal mucosal models) .

- Dosage form optimization : Nanoencapsulation improves bioavailability and reduces off-target effects .

- Controlled release studies : Compare burst vs. sustained release profiles using Franz diffusion cells .

Q. How can impurity degradation pathways of this compound be elucidated under stress conditions?

Perform forced degradation studies:

- Acidic/alkaline hydrolysis : Monitor degradation products (e.g., benzoic acid, CAS 65-85-0) via HPLC .

- Thermal stress : Assess stability at elevated temperatures (e.g., 40–60°C) to identify thermally labile impurities .

- Photodegradation : Use ICH Q1B guidelines to evaluate light-sensitive byproducts .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound efficacy studies?

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50 values .

- ANOVA with post hoc tests : Compare treatment groups (e.g., nanoformulations vs. free drug) for significance (p < 0.05) .

- Bland-Altman plots : Assess agreement between analytical methods (e.g., HPLC vs. UV-Vis) .

Q. How do regulatory requirements influence analytical method validation for this compound in combination therapies?

Follow ICH Q2(R1) guidelines:

- Specificity : Resolve peaks for metronidazole, clotrimazole, and chlorhexidine acetate in suppositories .

- Accuracy : Achieve recovery rates of 98–102% via spiked placebo samples .

- Robustness : Test variations in mobile phase pH (±0.2) and column temperature (±2°C) .

Data Reporting Standards

Q. What metadata should accompany pharmacokinetic datasets for this compound to ensure reproducibility?

Include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。